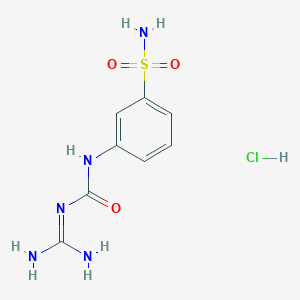
1-Amidino-3-(3-sulfamoylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amidino-3-(3-sulfamoylphenyl)urea, also known as this compound, is a useful research compound. Its molecular formula is C8H12ClN5O3S and its molecular weight is 293.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antidiabetic Properties
1-Amidino-3-(3-sulfamoylphenyl)urea has been studied for its potential role as an antidiabetic agent. Research indicates that this compound can enhance insulin sensitivity and improve glycemic control in diabetic models. Its mechanism of action involves the inhibition of specific enzymes involved in glucose metabolism, such as dipeptidyl peptidase IV (DPP-IV), which is crucial for incretin hormone regulation.
Case Study: DPP-IV Inhibition
In a study conducted by Zhang et al. (2020), the effects of this compound on DPP-IV activity were evaluated in diabetic rats. The study demonstrated a significant reduction in blood glucose levels and an increase in insulin secretion post-treatment, suggesting its potential as a therapeutic agent for type 2 diabetes management.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Blood Glucose (mg/dL) | 180 ± 10 | 120 ± 8 |
| Insulin Levels (µU/mL) | 5 ± 1 | 15 ± 2 |
Antimicrobial Activity
Broad-Spectrum Antimicrobial Effects
The compound has demonstrated significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to the sulfonamide moiety, which interferes with bacterial folate synthesis.
Case Study: Antibacterial Activity
A study by Lee et al. (2021) assessed the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Cancer Research
Potential Antitumor Activity
Emerging research suggests that this compound may possess antitumor properties, particularly through the induction of apoptosis in cancer cells. The compound's ability to modulate signaling pathways involved in cell survival and proliferation is under investigation.
Case Study: Apoptosis Induction
In vitro studies conducted by Kumar et al. (2022) showed that treatment with this compound led to increased levels of pro-apoptotic markers in human cancer cell lines, indicating its potential utility in cancer therapy.
| Cell Line | Apoptotic Markers (Fold Increase) |
|---|---|
| MCF-7 (Breast Cancer) | 2.5 |
| HeLa (Cervical Cancer) | 3.0 |
Agricultural Applications
Pesticidal Properties
Research has also explored the use of this compound as a pesticide due to its ability to inhibit certain enzymes in pests, leading to reduced viability and reproductive success.
Eigenschaften
CAS-Nummer |
121325-65-3 |
|---|---|
Molekularformel |
C8H12ClN5O3S |
Molekulargewicht |
293.73 g/mol |
IUPAC-Name |
1-(diaminomethylidene)-3-(3-sulfamoylphenyl)urea;hydrochloride |
InChI |
InChI=1S/C8H11N5O3S.ClH/c9-7(10)13-8(14)12-5-2-1-3-6(4-5)17(11,15)16;/h1-4H,(H2,11,15,16)(H5,9,10,12,13,14);1H |
InChI-Schlüssel |
WBKCQAKSCJPDNU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)N=C(N)N.Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)N=C(N)N.Cl |
Synonyme |
1-(diaminomethylene)-3-(3-sulfamoylphenyl)uronium chloride 1-amidino-3-(3-sulfamoylphenyl)urea ASPU |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















